molecular formula C14H11N3OS B3124781 N-(3-Cyano-4-(methylsulfanyl)phenyl)nicotinamide CAS No. 320421-46-3

N-(3-Cyano-4-(methylsulfanyl)phenyl)nicotinamide

Cat. No.: B3124781
CAS No.: 320421-46-3
M. Wt: 269.32 g/mol
InChI Key: ZXEGGUIJPIDACS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(3-Cyano-4-(methylsulfanyl)phenyl)nicotinamide typically involves the reaction of 3-cyano-4-(methylsulfanyl)aniline with nicotinoyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

N-(3-Cyano-4-(methylsulfanyl)phenyl)nicotinamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(3-Cyano-4-(methylsulfanyl)phenyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

N-(3-Cyano-4-(methylsulfanyl)phenyl)nicotinamide can be compared with other similar compounds such as:

    N-(3-Cyano-4-(methylsulfanyl)phenyl)benzamide: This compound has a similar structure but with a benzamide group instead of a nicotinamide group.

    N-(3-Cyano-4-(methylsulfanyl)phenyl)isonicotinamide: This compound has an isonicotinamide group, which differs in the position of the nitrogen atom in the pyridine ring.

    N-(3-Cyano-4-(methylsulfanyl)phenyl)thiophene-2-carboxamide: This compound contains a thiophene ring instead of a pyridine ring.

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and its versatility in various research applications .

Properties

IUPAC Name

N-(3-cyano-4-methylsulfanylphenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c1-19-13-5-4-12(7-11(13)8-15)17-14(18)10-3-2-6-16-9-10/h2-7,9H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEGGUIJPIDACS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301211803
Record name N-[3-Cyano-4-(methylthio)phenyl]-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301211803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320421-46-3
Record name N-[3-Cyano-4-(methylthio)phenyl]-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320421-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-Cyano-4-(methylthio)phenyl]-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301211803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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